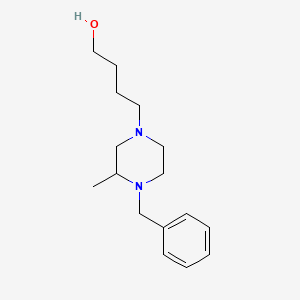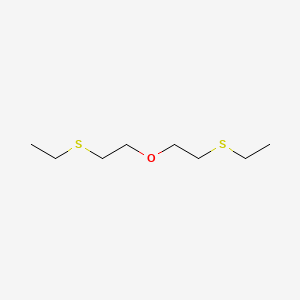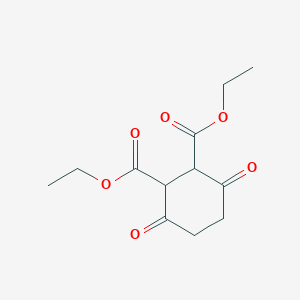
4-(4-Benzyl-3-methylpiperazin-1-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Benzyl-3-methylpiperazin-1-yl)butan-1-ol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyl-3-methylpiperazin-1-yl)butan-1-ol typically involves the reductive amination of 4-benzylpiperazine with butanal. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Benzyl-3-methylpiperazin-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Benzyl-3-methylpiperazin-1-yl)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 4-(4-Benzyl-3-methylpiperazin-1-yl)butan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The benzyl group and butanol chain contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperazin-1-yl)butan-1-ol: A similar compound with a methyl group instead of a benzyl group.
4-(4-Benzylpiperazin-1-yl)butan-1-ol: Lacks the methyl group on the piperazine ring.
Uniqueness
4-(4-Benzyl-3-methylpiperazin-1-yl)butan-1-ol is unique due to the presence of both a benzyl group and a methyl group on the piperazine ring, which can enhance its biological activity and specificity. This combination of substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
5464-95-9 |
|---|---|
Molekularformel |
C16H26N2O |
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
4-(4-benzyl-3-methylpiperazin-1-yl)butan-1-ol |
InChI |
InChI=1S/C16H26N2O/c1-15-13-17(9-5-6-12-19)10-11-18(15)14-16-7-3-2-4-8-16/h2-4,7-8,15,19H,5-6,9-14H2,1H3 |
InChI-Schlüssel |
UBKKFKGJHDCBPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1CC2=CC=CC=C2)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((4'-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1'-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid](/img/structure/B14724170.png)




![N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide](/img/structure/B14724185.png)



![Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14724211.png)
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
![2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol](/img/structure/B14724233.png)

![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)
